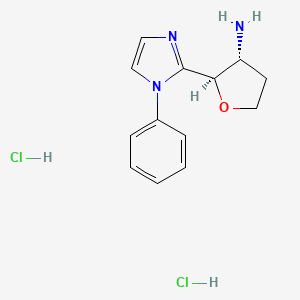

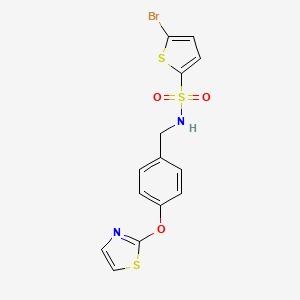

5-bromo-N-(4-(thiazol-2-yloxy)benzyl)thiophene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Photodynamic Therapy Application

The compound has been evaluated for its use in photodynamic therapy, particularly in the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds, including variants of benzenesulfonamide, have shown remarkable properties such as good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features are essential for effective Type II photosensitizers in the treatment of cancer, demonstrating the compound's potential in medical applications related to photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Synthetic Utility in Organic Chemistry

This compound is also used in organic chemistry as a reagent or intermediate for synthesizing various compounds with potential biological activities. For instance, it has been involved in tandem cyclocondensation-Knoevenagel–Michael reactions, highlighting its versatility in facilitating the synthesis of complex organic molecules. Such synthetic routes offer advantages like high yields, short reaction times, and clean workup, indicating the compound's utility in developing new materials and chemicals with diverse applications (Khazaei, Abbasi, & Moosavi‐Zare, 2014).

Anticonvulsant Activity

Research on sulfonamide derivatives of thiazolidin-4-ones, prepared by cyclizing various derivatives, has demonstrated significant anticonvulsant activity. This suggests the potential of such compounds, derived from or related to 5-bromo-N-(4-(thiazol-2-yloxy)benzyl)thiophene-2-sulfonamide, in developing treatments for seizure disorders. The compounds showed promising activity in both MES and scPTZ animal models, indicating their potential as leads for further investigations in anticonvulsant drug development (Siddiqui, Arshad, Khan, & Ahsan, 2010).

Development of Antimicrobial and Antitubercular Agents

A study on the synthesis of new heterocycles based on benzene sulfonamido pyrazole demonstrated potential antimicrobial and antitubercular activities. Docking simulations and primary assessments of these newly synthesized derivatives revealed their capabilities as potent antimicrobial and antitubercular agents. This research underscores the importance of sulfonamide derivatives in developing new therapeutic agents targeting various bacterial and fungal infections, including tuberculosis (Shingare et al., 2022).

Mécanisme D'action

Target of Action

Thiazole derivatives, which this compound is a part of, are known to have diverse biological activities . They have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, depending on the specific derivative and target . For instance, some thiazole derivatives have been found to have antimicrobial, antifungal, and antiviral activities .

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways, depending on the specific derivative and its target . For example, some thiazole derivatives have been found to have antioxidant, analgesic, anti-inflammatory, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Result of Action

Thiazole derivatives are known to have various effects at the molecular and cellular level, depending on the specific derivative and its target . For example, some thiazole derivatives have been found to have antimicrobial, antifungal, and antiviral activities .

Propriétés

IUPAC Name |

5-bromo-N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2O3S3/c15-12-5-6-13(22-12)23(18,19)17-9-10-1-3-11(4-2-10)20-14-16-7-8-21-14/h1-8,17H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQUDPGVGZKDVHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNS(=O)(=O)C2=CC=C(S2)Br)OC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3Z)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-ylidene]-2-fluoroacetic acid](/img/structure/B2993537.png)

![Methyl 3-[(3-bromophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate](/img/structure/B2993547.png)

![2-(4-(1-methyl-4-(o-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol](/img/structure/B2993548.png)